![molecular formula C15H18N2O2 B13551770 2-[(Quinolin-6-ylmethyl)amino]pentanoic acid](/img/structure/B13551770.png)
2-[(Quinolin-6-ylmethyl)amino]pentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(Quinolin-6-ylmethyl)amino]pentanoic acid is a compound that features a quinoline moiety attached to a pentanoic acid backbone via an amino linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Quinolin-6-ylmethyl)amino]pentanoic acid typically involves the reaction of quinoline derivatives with amino acids under specific conditions. One common method involves the use of quinoline-6-carbaldehyde, which reacts with an amino acid such as norvaline in the presence of a reducing agent to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Analyse Chemischer Reaktionen
Types of Reactions
2-[(Quinolin-6-ylmethyl)amino]pentanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds .
Wissenschaftliche Forschungsanwendungen
2-[(Quinolin-6-ylmethyl)amino]pentanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Wirkmechanismus
The mechanism of action of 2-[(Quinolin-6-ylmethyl)amino]pentanoic acid involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit certain enzymes, affecting various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Quinoline-6-carboxylic acid
- 2-Quinolinylmethylamine
- 6-Methylquinoline
Uniqueness
2-[(Quinolin-6-ylmethyl)amino]pentanoic acid is unique due to its specific structure, which combines the quinoline moiety with a pentanoic acid backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Eigenschaften
Molekularformel |
C15H18N2O2 |
|---|---|
Molekulargewicht |
258.32 g/mol |
IUPAC-Name |
2-(quinolin-6-ylmethylamino)pentanoic acid |
InChI |
InChI=1S/C15H18N2O2/c1-2-4-14(15(18)19)17-10-11-6-7-13-12(9-11)5-3-8-16-13/h3,5-9,14,17H,2,4,10H2,1H3,(H,18,19) |
InChI-Schlüssel |
TXRACJGLXALZLH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C(=O)O)NCC1=CC2=C(C=C1)N=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


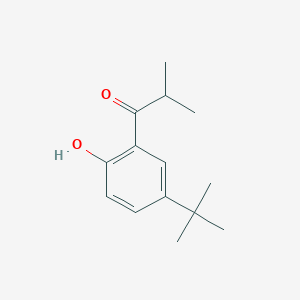
![3-Azido-8-azabicyclo[3.2.1]octane](/img/structure/B13551703.png)


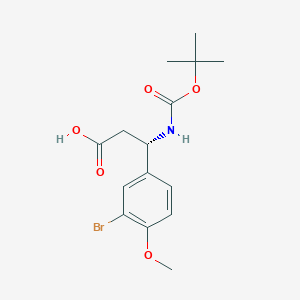


![1-[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]methanaminehydrochloride](/img/structure/B13551735.png)

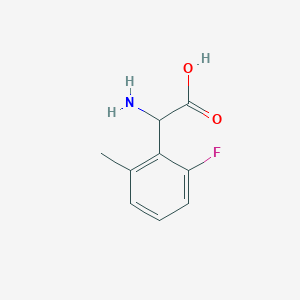
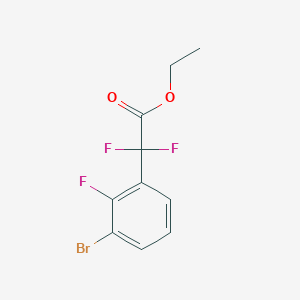
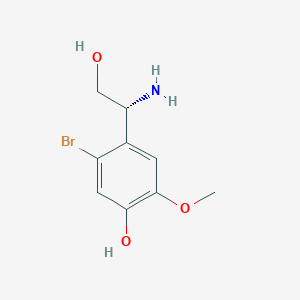
![5-(aminomethyl)bicyclo[2.2.1]heptane-2,3-diolhydrochloride,Mixtureofdiastereomers](/img/structure/B13551762.png)

